phenyl N-(8-methylquinolin-2-yl)carbamate
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Overview
Description
Phenyl N-(8-methylquinolin-2-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(8-methylquinolin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 8-methylquinoline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(8-methylquinolin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Phenyl N-(8-methylquinolin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phenyl N-(8-methylquinolin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
8-Methylquinoline: A derivative of quinoline with similar chemical properties.
Phenyl Carbamate: A compound with a phenyl group attached to a carbamate moiety
Uniqueness
Phenyl N-(8-methylquinolin-2-yl)carbamate is unique due to its specific structure, which combines the properties of quinoline and carbamate. This combination enhances its potential biological activities and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
phenyl N-(8-methylquinolin-2-yl)carbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13-10-11-15(18-16(12)13)19-17(20)21-14-8-3-2-4-9-14/h2-11H,1H3,(H,18,19,20) |
InChI Key |
DEAGIOGORJJYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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